molecular formula C19H20N2O4 B488546 5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 438482-10-1

5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No.: B488546
CAS No.: 438482-10-1
M. Wt: 340.4g/mol
InChI Key: JRWDDCGBZKBHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of Pyrazoline Intermediate: The initial step involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives to form a pyrazoline intermediate.

    Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization to form the pyrazole ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective fluorescent chemosensor for cadmium ions sets it apart from other similar compounds .

Properties

CAS No.

438482-10-1

Molecular Formula

C19H20N2O4

Molecular Weight

340.4g/mol

IUPAC Name

5-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C19H20N2O4/c1-13-7-9-14(10-8-13)15-12-16(17-4-3-11-25-17)21(20-15)18(22)5-2-6-19(23)24/h3-4,7-11,16H,2,5-6,12H2,1H3,(H,23,24)

InChI Key

JRWDDCGBZKBHNN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O

solubility

35.6 [ug/mL]

Origin of Product

United States

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